Exendin (9-39)
Description
Origin and Peptide Nature as a GLP-1 Analogue Derivative
Exendin (9-39) is a synthetic peptide derived from exendin-4 (B13836491), a naturally occurring peptide originally isolated from the venom of the Gila monster (Heloderma suspectum). researchgate.nettocris.comnih.govbioscientifica.comwikipedia.org Exendin-4 is a 39-amino acid peptide that shares approximately 53% sequence homology with GLP-1. researchgate.net Exendin (9-39) is a truncated version of exendin-4, specifically lacking the first eight amino acids from the N-terminus. guidetopharmacology.orgdiabetesjournals.org This structural modification is crucial to its function, transforming it from a GLP-1R agonist (like exendin-4) into a potent antagonist. bioscientifica.comguidetopharmacology.orgdiabetesjournals.org As a peptide, Exendin (9-39) is composed of amino acids linked by peptide bonds. guidetopharmacology.org
Identification as a Glucagon-Like Peptide-1 Receptor (GLP-1R) Antagonist
Exendin (9-39) has been definitively identified and characterized as a specific and competitive antagonist of the GLP-1 receptor. researchgate.netmedchemexpress.comtocris.comdiabetesjournals.orgnih.gov It binds to the orthosteric binding site of the GLP-1R, effectively competing with endogenous GLP-1 for receptor occupancy. medchemexpress.comnih.gov This competitive binding prevents GLP-1 from activating the receptor and initiating its downstream signaling cascades. medchemexpress.com Early in vitro studies using pancreatic acini demonstrated that Exendin (9-39) amide could inhibit GLP-1-induced increases in cAMP. researchgate.net Further research confirmed its ability to block the insulinotropic and glucagonostatic effects of GLP-1. researchgate.netguidetopharmacology.orgjci.org
Significance as a Pharmacological Tool for Investigating GLP-1 Physiology
Due to its specific and competitive antagonism of the GLP-1 receptor, Exendin (9-39) is an indispensable pharmacological tool for researchers investigating the physiological roles of endogenous GLP-1. researchgate.netnih.govnih.gov By blocking the action of GLP-1, researchers can discern which physiological effects are mediated through GLP-1R activation. It has been used in numerous studies since 1998 to delineate human GLP-1 physiology. nih.gov For example, studies in humans have utilized Exendin (9-39) to demonstrate the importance of GLP-1 in maintaining normal postprandial glucose homeostasis. nih.gov Infusion of Exendin (9-39) has been shown to increase postprandial glucose levels, indicating that endogenous GLP-1 plays a role in regulating blood sugar after a meal. nih.gov
Content Inclusions:
Detailed Research Findings:
Studies using Exendin (9-39) have provided valuable insights into the physiological actions of GLP-1. For instance, research in healthy volunteers showed that Exendin (9-39) dose-dependently reduced the insulinotropic action of GLP-1. jci.org At a sufficient dose, it completely antagonized the glucagonostatic effect of GLP-1. researchgate.netjci.org When administered alone, Exendin (9-39) increased plasma glucagon (B607659) levels during euglycemia and hyperglycemia, and decreased plasma insulin (B600854) during hyperglycemia, without affecting insulin levels during euglycemia or GIP-stimulated insulin secretion. researchgate.netjci.org These findings highlight the specific impact of GLP-1 receptor blockade.
In the context of congenital hyperinsulinism (HI), studies in both mouse models and children have utilized Exendin (9-39) to investigate the role of GLP-1 signaling in this condition. diabetesjournals.orgchop.edunih.govdiabetesjournals.org Research in SUR-1(-/-) mice, a model for a severe form of congenital HI, demonstrated that Exendin (9-39) could suppress insulin secretion and correct fasting hypoglycemia. diabetesjournals.orgnih.gov Clinical studies in children with HI have shown that Exendin (9-39) treatment can increase fasting and postprandial plasma glucose and decrease the incidence of hypoglycemia. chop.edudiabetesjournals.org For example, one study reported a significant increase in the area under the curve (AUC) of fasting glucose (20% increase) and postprandial glucose during mixed meal tolerance tests (28% increase) and oral protein tolerance tests (30% increase) with Exendin (9-39) treatment. diabetesjournals.org Fasting AUC of insulin decreased by 57% in one treatment group. diabetesjournals.org
However, research also indicates complexities in interpreting results obtained with Exendin (9-39). One study noted that Exendin (9-39) can induce the secretion of other L cell products in addition to GLP-1, such as peptide YY, glucagon-like peptide-2, oxyntomodulin, and glicentin, which can complicate the study of the isolated effect of GLP-1. nih.gov Furthermore, reported effects of Exendin (9-39) on insulin levels and food intake have sometimes been inconsistent across studies. nih.gov
Data tables:
While the request asks for interactive data tables, this format is not directly supported in this text-based response. However, key data points from research findings can be presented in a structured format.
| Study Population (Example) | Condition (Example) | Exendin (9-39) Effect (Example) | Source |
| Healthy volunteers | Euglycemia/Hyperglycemia | Increased plasma glucagon, decreased plasma insulin (hyperglycemia) | researchgate.netjci.org |
| Children with HI | Fasting | Increased fasting plasma glucose AUC (20%) | diabetesjournals.org |
| Children with HI | Postprandial | Increased postprandial plasma glucose AUC (28-30%) | diabetesjournals.org |
| Children with HI | Fasting | Decreased fasting insulin AUC (57% in one group) | diabetesjournals.org |
Structure
2D Structure
Properties
IUPAC Name |
4-[[2-[[2-[[2-[[5-amino-2-[[6-amino-2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[4-amino-1-[[2-[[2-[2-[[1-[[1-[[2-[[1-[2-[2-[2-[(1-amino-3-hydroxy-1-oxopropan-2-yl)carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C149H234N40O47S/c1-14-78(10)120(185-139(227)98(62-81-29-16-15-17-30-81)177-136(224)97(61-76(6)7)175-129(217)88(35-24-53-158-149(156)157)172-144(232)119(77(8)9)184-122(210)79(11)164-126(214)90(41-46-114(199)200)168-131(219)91(42-47-115(201)202)169-132(220)92(43-48-116(203)204)170-134(222)94(50-58-237-13)171-130(218)89(40-45-109(153)194)167-127(215)86(33-20-22-51-150)166-140(228)103(72-192)182-137(225)95(59-74(2)3)174-123(211)84(152)64-118(207)208)145(233)173-93(44-49-117(205)206)133(221)178-99(63-82-66-159-85-32-19-18-31-83(82)85)138(226)176-96(60-75(4)5)135(223)165-87(34-21-23-52-151)128(216)179-100(65-110(154)195)124(212)161-67-111(196)160-69-113(198)186-54-25-36-105(186)142(230)183-104(73-193)141(229)181-102(71-191)125(213)162-68-112(197)163-80(12)146(234)188-56-27-38-107(188)148(236)189-57-28-39-108(189)147(235)187-55-26-37-106(187)143(231)180-101(70-190)121(155)209/h15-19,29-32,66,74-80,84,86-108,119-120,159,190-193H,14,20-28,33-65,67-73,150-152H2,1-13H3,(H2,153,194)(H2,154,195)(H2,155,209)(H,160,196)(H,161,212)(H,162,213)(H,163,197)(H,164,214)(H,165,223)(H,166,228)(H,167,215)(H,168,219)(H,169,220)(H,170,222)(H,171,218)(H,172,232)(H,173,233)(H,174,211)(H,175,217)(H,176,226)(H,177,224)(H,178,221)(H,179,216)(H,180,231)(H,181,229)(H,182,225)(H,183,230)(H,184,210)(H,185,227)(H,199,200)(H,201,202)(H,203,204)(H,205,206)(H,207,208)(H4,156,157,158) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEVKKHALHSUMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C149H234N40O47S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Cellular Mechanisms of Exendin 9 39 Action
GLP-1 Receptor Binding Characteristics
Exendin (9-39) exhibits specific binding properties at the GLP-1 receptor, distinguishing it from GLP-1 and its agonists.
Competitive Antagonism at the Orthosteric Binding Site
Exendin (9-39) acts as a competitive antagonist at the GLP-1 receptor diabetesjournals.orgresearchgate.netbpsbioscience.com. It competes with endogenous GLP-1 and GLP-1 agonists, such as exendin-4 (B13836491), for binding to the receptor genscript.commedchemexpress.com. This competition occurs at the orthosteric binding site of the GLP-1R diabetesjournals.org. Studies have shown that Exendin (9-39) can abolish the cross-linking of GLP-1 and exendin-4 to the receptor, further supporting its competitive binding nature researchgate.net.
Distinction from GLP-1 Agonism
A key distinction between Exendin (9-39) and GLP-1 or exendin-4 lies in their functional outcome upon binding to the GLP-1R. While GLP-1 and exendin-4 are agonists that activate the receptor and initiate downstream signaling cascades, Exendin (9-39) binds to the receptor without eliciting a significant agonistic response researchgate.netnih.gov. It effectively blocks the ability of agonists to activate the receptor, thereby preventing their downstream effects researchgate.netmedchemexpress.com. Research indicates that Exendin (9-39) is a potent GLP-1 antagonist without agonistic properties in humans nih.gov. Structural studies of the GLP-1R extracellular domain (ECD) bound to GLP-1 and exendin-4(9-39) reveal conformational differences in key residues within or near the binding pocket, which may contribute to the distinct activities of these ligands researchgate.net.
Impact on Intracellular Signaling Pathways
The antagonistic action of Exendin (9-39) on the GLP-1 receptor leads to alterations in intracellular signaling pathways typically modulated by GLP-1.
Modulation of Cyclic Adenosine (B11128) Monophosphate (cAMP) Levels
One of the primary downstream effects of GLP-1R activation is the increase in intracellular cyclic adenosine monophosphate (cAMP) levels through the activation of adenylyl cyclase diabetesjournals.orgresearchgate.net. As a GLP-1R antagonist, Exendin (9-39) inhibits the GLP-1-induced increase in cAMP production tocris.comabcam.cnresearchgate.net. Furthermore, studies have shown that Exendin (9-39) can dose-dependently decrease basal intracellular cAMP levels, particularly in growth-arrested beta-cells, suggesting an effect beyond simply blocking agonist-stimulated cAMP production researchgate.netresearchgate.netoup.comnih.gov. This decrease in basal cAMP levels is receptor-dependent nih.gov.
Here is a representation of data on Exendin (9-39)'s effect on basal cAMP levels:
| Cell Type (Murine) | State | Effect on Basal cAMP Levels | IC50 (approx.) | Citation |
| betaTC-Tet | Proliferating | Dose-dependent decrease | Same as growth-arrested | researchgate.net |
| betaTC-Tet | Growth-arrested | Dose-dependent decrease | Same as proliferating | researchgate.netresearchgate.net |
| TC-R (GLP-1R -/-) | N/A | No modification | N/A | researchgate.netnih.gov |
Downstream Signaling Cascade Alterations (e.g., PI3K, ERK1/2, CREB)
GLP-1R activation also influences other downstream signaling pathways, including Phosphoinositide 3-kinase (PI3K), Extracellular signal-regulated kinases 1/2 (ERK1/2), and cAMP response element-binding protein (CREB) snu.ac.krnih.govnih.govplos.org. By blocking GLP-1R activation, Exendin (9-39) can modulate these pathways.
GLP-1 signaling through the GLP-1R involves a cascade that includes cAMP, protein kinase A (PKA), and subsequently CREB, which plays a role in gene transcription, including pro-insulin gene expression researchgate.netnih.govplos.org. Exendin (9-39), by reducing cAMP levels, can inhibit this PKA-CREB pathway researchgate.netbioscientifica.com.
GLP-1R activation can also engage the MEK/ERK signaling cascade nih.govbioscientifica.com. Studies using the GLP-1R antagonist Exendin (9-39) have demonstrated that it can prevent the increase in ERK1/2 phosphorylation induced by GLP-1, indicating that GLP-1's effect on this pathway is mediated through the GLP-1R nih.gov.
While GLP-1 can activate PI3K/Akt dependent pathways in some cell types, the role of Exendin (9-39) in directly modulating PI3K signaling as an antagonist is less extensively detailed in the provided search results compared to its effects on cAMP and ERK plos.org. However, given that PI3K is a downstream target in some GLP-1 signaling cascades, its activity would likely be indirectly affected by GLP-1R antagonism.
Characterization of Inverse Agonist Properties
Beyond being a neutral antagonist that simply blocks agonist binding, Exendin (9-39) has been characterized as an inverse agonist of the GLP-1 receptor, particularly in murine models genscript.comresearchgate.netoup.comnih.govnih.govfishersci.comoup.com. An inverse agonist not only prevents agonist binding but also inhibits the constitutive activity of a receptor, meaning it can reduce signaling even in the absence of an activating ligand diabetesjournals.orgnih.gov.
The observation that Exendin (9-39) decreases basal intracellular cAMP levels supports its classification as an inverse agonist researchgate.netresearchgate.netoup.comnih.gov. This suggests that the GLP-1 receptor can exhibit a certain level of constitutive activity in the absence of GLP-1, and Exendin (9-39) can suppress this basal activity oup.comnih.govnih.govoup.com. This ligand-independent activity of the GLP-1 receptor appears important for maintaining elevated intracellular cAMP levels and supporting glucose-dependent insulin (B600854) secretory activity in beta-cells researchgate.netoup.comnih.govoup.com.
The inverse agonist property of Exendin (9-39) implies a tonic regulation via ligand-independent activity of the GLP-1 receptor that is inhibited by Exendin (9-39) nih.gov.
Physiological Systems and Metabolic Regulation Insights Via Exendin 9 39
Glucose Homeostasis Regulation
Exendin (9-39) has been extensively used to delineate the contribution of endogenous GLP-1 to the maintenance of glucose balance in both fasting and postprandial states.
Influence on Basal and Postprandial Glucose Dynamics
Administration of exendin (9-39) has been shown to affect glucose concentrations, highlighting the tonic role of endogenous GLP-1. In healthy human subjects, infusion of exendin (9-39) can lead to increased fasting glucose levels. frontiersin.orgglucagon.comoup.com Similarly, studies in mice have demonstrated that exendin (9-39) treatment results in elevated basal glucose concentrations. bioscientifica.combioscientifica.comresearchgate.netoup.com
In the postprandial state, GLP-1 plays a crucial role in limiting the rise in blood glucose after nutrient intake. By blocking GLP-1R, exendin (9-39) attenuates this effect. Studies in healthy humans have shown that exendin (9-39) increases postprandial blood glucose excursions. glucagon.comoup.comnih.gov Research in mice also indicates that exendin (9-39) can increase glucose excursion following oral glucose challenge. oup.commdpi.com
Table 1: Effects of Exendin (9-39) on Glucose Levels
| Subject Group | Condition | Exendin (9-39) Effect on Fasting Glucose | Exendin (9-39) Effect on Postprandial Glucose | Source |
| Healthy Humans | Fasting | Increased | Not specified | frontiersin.orgglucagon.com |
| Healthy Humans | Post-meal | Not specified | Increased excursion | glucagon.comoup.comnih.gov |
| ob/ob Mice | Chronic treatment | Elevated basal | Impaired glucose tolerance | bioscientifica.combioscientifica.comresearchgate.net |
| Normal Mice | Chronic treatment | No significant effect | No significant effect | bioscientifica.combioscientifica.comresearchgate.net |
| SUR-1–/– Mice | Fasting | Significantly higher | No further worsening of tolerance | nih.govnih.gov |
| Humans with KATPHI | Fasting | Significantly increased | Increased AUC during meal/protein challenge | nih.govresearchgate.net |
| Mice | IP Glucose | Not specified | Increased excursion | oup.commdpi.com |
Role in Glucagon (B607659) Secretion Modulation
Endogenous GLP-1 exerts an inhibitory effect on glucagon secretion, particularly in the postprandial state. Exendin (9-39), as a GLP-1R antagonist, counteracts this inhibition, leading to increased glucagon levels. Studies in humans have demonstrated that exendin (9-39) infusion increases plasma glucagon levels during both euglycemia and hyperglycemia. researchgate.netnih.govglucagon.com This suggests a tonic inhibitory control of the pancreatic alpha cell by GLP-1. researchgate.netnih.gov In the postprandial period, exendin (9-39) treatment has been shown to significantly increase postprandial glucagon levels in healthy subjects. oup.com Research in mice also supports the finding that exendin (9-39) increases fasting glucagon levels. oup.com
Table 2: Effects of Exendin (9-39) on Glucagon Levels
| Subject Group | Condition | Exendin (9-39) Effect on Glucagon | Source |
| Healthy Humans | Euglycemia/Hyperglycemia | Increased | researchgate.netnih.govglucagon.com |
| Healthy Humans | Post-meal | Significantly increased | oup.com |
| Mice | Fasting | Significant elevations | oup.com |
| Humans with T2D | Fasting | Increased | diabetesjournals.org |
Effects on Insulin (B600854) Secretion (Basal and Stimulated)
GLP-1 is a potent insulinotropic hormone, stimulating insulin secretion in a glucose-dependent manner. Exendin (9-39) blocks this effect. In healthy humans, exendin (9-39) has been shown to decrease insulin secretion, particularly during hyperglycemia or following nutrient intake. researchgate.netnih.govglucagon.comnih.gov While some studies in mice did not observe a significant effect of chronic exendin (9-39) on basal or glucose-stimulated insulin secretion in certain models bioscientifica.combioscientifica.comresearchgate.netnih.gov, other research, particularly in models of hyperinsulinism, indicates that exendin (9-39) can decrease basal and stimulated insulin secretion. frontiersin.orgnih.govnih.govresearchgate.net Exendin (9-39) has also been shown to reduce intracellular cAMP levels in beta cells, which are important for insulin secretion. nih.govresearchgate.netoup.com
Table 3: Effects of Exendin (9-39) on Insulin Secretion
| Subject Group | Condition | Exendin (9-39) Effect on Insulin Secretion | Source |
| Healthy Humans | Hyperglycemia/Nutrient Intake | Decreased | researchgate.netnih.govglucagon.comnih.gov |
| ob/ob Mice | Chronic treatment (basal/stimulated) | Not significantly affected | bioscientifica.combioscientifica.comresearchgate.netnih.gov |
| SUR-1–/– Mice | Basal and amino acid-stimulated | Decreased | frontiersin.orgnih.govnih.govresearchgate.net |
| Mice βTC-Tet cells | Glucose-stimulated | Strongly reduced | oup.com |
| Humans with KATPHI | Fasting | Lower (not statistically significant) | nih.gov |
| Humans with KATPHI | Amino acid-stimulated islet | Significantly inhibited | nih.govresearchgate.net |
| Mice | IP Glucose | Decreased glucose-stimulated | oup.com |
| Mice | Oral Glucose | Reduction (not always significant) | mdpi.com |
Elucidation of Extrapancreatic Glucose-Lowering Actions
Beyond its well-established effects on pancreatic insulin and glucagon secretion, GLP-1 is also thought to have extrapancreatic actions that contribute to glucose lowering. Exendin (9-39) has been utilized to investigate these effects. Research in ob/ob mice suggests that endogenous GLP-1 has physiological extrapancreatic glucose-lowering actions. bioscientifica.combioscientifica.comresearchgate.net Studies in dogs have also indicated that exenatide (B527673) (a GLP-1 mimetic), and partly reversible by intraportal exendin (9-39), can lower glycemia via a mechanism independent of islet hormones and gastric emptying, potentially involving portal vein receptors and a neural mechanism increasing glucose clearance. physiology.org Furthermore, studies in mice suggest that GLP-1 can act within the brain to facilitate skeletal muscle glucose disposal, an effect blocked by intracerebroventricular injection of exendin (9-39). nih.gov
Gastrointestinal Physiology Investigations
GLP-1 is known to influence gastrointestinal motility, particularly delaying gastric emptying. Exendin (9-39) has been used to probe the physiological significance of endogenous GLP-1 in regulating gastric function. Studies in healthy humans have shown that while exogenous GLP-1 slows gastric emptying, the effect of blocking endogenous GLP-1 with exendin (9-39) on gastric emptying can be variable, with some studies showing no significant change glucagon.comoup.com and others suggesting it can accelerate gastric emptying or alter gastric motility. nih.govoup.com This suggests that while pharmacological doses of GLP-1 have a clear impact on gastric emptying, the physiological role of endogenous GLP-1 may be more nuanced or context-dependent.
Modulation of Gastric Emptying
Glucagon-like peptide-1 (GLP-1) is known to inhibit gastric emptying, contributing to its glucose-lowering effects by slowing the absorption of nutrients diabetesjournals.orgglucagon.comglucagon.com. Exendin (9-39), as a GLP-1 receptor antagonist, has been used to study the extent to which endogenous GLP-1 influences gastric motility.
Studies in rats have also indicated that GLP-1 retards gastric emptying and small bowel transit, with these effects being mediated through central or enteric nervous mechanisms, including vagal innervation glucagon.com. Administration of Exendin (9-39) to rats with gastric fistulas reversed the glucose meal-induced inhibition of gastric emptying when given peripherally, further supporting the role of endogenous GLP-1 in this process glucagon.com.
However, it is worth noting that some studies suggest Exendin (9-39) might have direct effects on gastric emptying and capacitance through vagal mechanisms, independent of its ability to inhibit GLP-1's effects on insulin and glucagon secretion diabetesjournals.org. This highlights the complexity of interpreting the effects of Exendin (9-39) solely as a GLP-1R blockade in certain contexts diabetesjournals.org.
Data from a study in healthy subjects examining the effect of Exendin (9-39) on gastric emptying and glycemic response is summarized below:
| Parameter | Placebo (mean ± SEM) | Exendin (9-39) (mean ± SEM) | P-value |
| Gastric Emptying T50 (min) | 83 ± 7 | 68 ± 8 | < 0.001 |
| Glucose AUC (0-180 min) (mmol/liter · min) | 1388 ± 90 | 1540 ± 106 | < 0.02 |
| Glucose at 60 min (mmol/liter) | 8.4 ± 0.5 | 9.9 ± 0.5 | < 0.01 |
Table 1: Effects of Exendin (9-39) on Gastric Emptying and Glycemic Response in Healthy Subjects oup.com.
Differentiating Contributions of Enteric Hormones to Glucose Homeostasis (e.g., GLP-1 vs. GIP)
Exendin (9-39) has been an important tool for dissecting the individual contributions of the two main incretin (B1656795) hormones, GLP-1 and glucose-dependent insulinotropic polypeptide (GIP), to glucose homeostasis oup.commdpi.com. Both GLP-1 and GIP are secreted from the gut in response to nutrient ingestion and enhance glucose-stimulated insulin secretion from pancreatic beta cells oup.comnih.gov. However, they have distinct additional effects and their relative importance in different physiological and pathological states has been investigated using receptor antagonists like Exendin (9-39).
Studies using Exendin (9-39) have provided insights into the role of endogenous GLP-1 in regulating fasting and postprandial glucose levels. In healthy individuals, infusion of Exendin (9-39) has been shown to increase peak postprandial glucose levels and the incremental area under the curve for postprandial plasma glucose during an oral glucose tolerance test nih.gov. This suggests that endogenous GLP-1 is important for maintaining normal postprandial glucose homeostasis in humans nih.gov. Exendin (9-39) has also been reported to increase fasting glucose concentrations in both individuals with and without type 2 diabetes jci.org.
Some research in healthy humans using both a GIP receptor antagonist and Exendin (9-39) has suggested that GIP may be more important than GLP-1 for the insulin response to oral glucose mdpi.com. However, other studies, including those using combined antagonism, indicate that both hormones contribute significantly, and their relative contributions might vary depending on the metabolic state and the specific experimental conditions oup.commdpi.com. For instance, in healthy subjects, combined administration of GIP and GLP-1 antagonists had additive effects on impairing oral glucose tolerance and reducing glucose-induced insulin secretion oup.com. One calculation based on such studies estimated that while glucose alone was responsible for a portion of the insulin response to oral glucose, GIP contributed a larger percentage than GLP-1 oup.com.
It is important to consider that Exendin (9-39) can also increase plasma glucose and glucagon levels, which can complicate the interpretation of studies aimed solely at assessing the incretin effect oup.com. Furthermore, Exendin (9-39) has been shown to induce the secretion of other L cell products in addition to GLP-1, such as peptide YY, glucagon-like peptide-2, oxyntomodulin, and glicentin, which can further complicate its use as a tool to study the isolated effect of GLP-1 nih.gov.
Neuroscience and Central Nervous System Applications of Exendin 9 39
Central GLP-1 Receptor Blockade Studies
Exendin (9-39) is widely employed in neuroscience to specifically block central GLP-1 receptors, thereby antagonizing the effects mediated by endogenous GLP-1 or exogenous GLP-1R agonists like Exendin-4 (B13836491). Studies involving intracerebroventricular (ICV) administration of Exendin (9-39) have demonstrated its effectiveness in preventing the central effects of GLP-1R activation. For instance, ICV delivery of Exendin (9-39) attenuated the intake-suppressive effects of peripherally administered liraglutide (B1674861) and Exendin-4, particularly at later time points such as 6 and 24 hours post-administration. nih.gov This indicates that while peripheral mechanisms are involved, a component of the anorectic effect of these agonists is mediated through direct activation of CNS GLP-1Rs.
Furthermore, central administration of Exendin (9-39) has been shown to abolish the increase in c-fos expression in hypothalamic neuroendocrine areas induced by central GLP-1, suggesting that the effects of GLP-1 on neuronal activation in these regions are mediated via specific GLP-1 receptors. nih.gov Similarly, the excitatory effects of Exendin-4 on the firing rate of nigral dopaminergic neurons were effectively blocked by Exendin (9-39), confirming that these effects are mediated through GLP-1R activation. nih.govfrontiersin.org Co-application of Exendin (9-39) also completely blocked Exendin-4-induced excitation of hippocampal CA1 neurons. researchgate.netnih.gov
Influence on Neuronal Activity and Firing Rates (e.g., Nigral Dopaminergic Neurons)
Exendin (9-39) has been instrumental in revealing the influence of endogenous GLP-1 on the spontaneous firing activity of various neuron populations in the CNS. Studies using electrophysiological recordings have shown that application of Exendin (9-39) to the surface of nigral dopaminergic neurons significantly reduced their firing rate in mice, suggesting that endogenous GLP-1 plays an excitatory role in the spontaneous firing activity of these neurons. nih.govfrontiersin.orgnih.gov
Data from a study on MPTP-induced chronic Parkinson's disease mice illustrates this effect:
| Neuron Type | Condition | Baseline Firing Rate (Hz) | Firing Rate after Exendin (9-39) (Hz) | Change in Firing Rate (%) | Statistical Significance |
| Nigral Dopaminergic | MPTP Group (n=7) | 4.02 ± 0.46 | 2.39 ± 0.38 | -40.6% | P < 0.0001 |
| Nigral Dopaminergic | MPTP Group (n=2) | 1.96 ± 0.08 | 1.77 ± 0.09 | -9.7% | Not significant |
Exendin (9-39) also decreased the firing rate of hippocampal CA1 neurons when applied alone, further supporting the notion that endogenous GLP-1 modulates the activity of these neurons. researchgate.netnih.gov In hypothalamic proopiomelanocortin (POMC) neurons, while Exendin (9-39) alone had no effect on membrane potential or firing rate, it abolished the ability of GLP-1 to increase the firing frequency of these cells, indicating that GLP-1 interacts with GLP-1 receptors on POMC neurons. jneurosci.org
Modulation of Motor Behavior in Neurological Disease Models
In the context of neurological disease models, particularly Parkinson's disease (PD), GLP-1 receptor agonists have shown potential therapeutic effects, including improvements in motor deficits. nih.govresearchgate.net Exendin (9-39) is used in these studies to confirm that the observed improvements in motor behavior are indeed mediated through GLP-1R activation. By blocking these receptors, Exendin (9-39) can counteract the beneficial effects of GLP-1R agonists on motor function in PD models, thereby validating the GLP-1R as a target for therapeutic intervention. While the primary role of Exendin (9-39) here is as a blocking agent to understand the mechanism of agonists, its use is crucial in demonstrating the GLP-1R dependence of motor modulation. nih.govresearchgate.net
CNS Distribution and Pathways Analysis
GLP-1 receptors are widely distributed throughout the CNS, including key areas involved in metabolic control, reward, and cognitive functions. These regions include the hypothalamus (arcuate, paraventricular, lateral, and ventromedial nuclei), brainstem (nucleus of the solitary tract and area postrema), hippocampus, substantia nigra, ventral tegmental area, nucleus accumbens, and central nucleus of the amygdala. nih.govnih.govresearchgate.netnih.govjneurosci.orgresearchgate.netmdpi.come-dmj.orgplos.orgjneurosci.orgresearchgate.netglucagon.comucl.ac.ukresearchgate.netfrontiersin.org
Studies using radioactively labeled Exendin (9-39) have provided insights into its distribution within the CNS, particularly after intranasal administration. Following intranasal delivery, radio-labeled Exendin (9-39) was found in the olfactory bulbs, hippocampus, cerebellum, brain stem, and cerebrospinal fluid (CSF). researchgate.netpsu.edu The distribution patterns suggested that intranasal Exendin (9-39) utilized the extraneuronal route of CSF rather than brain parenchyma to diffuse throughout the brain. researchgate.netpsu.edu Olfactory bulb uptake was rapid and significantly higher compared to intravenous administration. researchgate.netpsu.edu
Neuroendocrine Regulation of Feeding Behavior
Central GLP-1 signaling plays a significant role in the neuroendocrine regulation of feeding behavior, primarily acting as a satiety signal. Exendin (9-39), by blocking central GLP-1Rs, disrupts this signaling and can influence food intake. Intracerebroventricular administration of Exendin (9-39) has been shown to block the inhibitory effect of GLP-1 on food intake in fasted rats. researchgate.net
Furthermore, Exendin (9-39) alone had no influence on fast-induced feeding but more than doubled food intake in satiated rats and augmented the feeding response to the appetite stimulant neuropeptide Y. researchgate.netmdpi.com This suggests that endogenous central GLP-1 contributes to the maintenance of satiety, and blocking its action with Exendin (9-39) can lead to increased food consumption, particularly in a satiated state. researchgate.netmdpi.com
Central administration of GLP-1 also activates neuroendocrine neurons, including those producing corticotropin-releasing hormone (CRH) in the paraventricular nucleus of the hypothalamus, which is involved in the hypothalamo-pituitary-adrenocortical (HPA) axis and may contribute to the inhibition of feeding behavior. nih.gov This activation of CRH neurons by central GLP-1 was almost completely abolished by prior administration of Exendin (9-39), indicating that this neuroendocrine effect is mediated via specific GLP-1 receptors. nih.gov
Applications in Disease Models and Pathophysiological Research
Hyperinsulinism Research Models
Congenital hyperinsulinism (CHI) is a genetic disorder characterized by dysregulated insulin (B600854) secretion leading to persistent hypoglycemia. nih.govfortunepublish.comnih.gov Loss-of-function mutations in the KATP channel, composed of Kir6.2 and SUR-1 subunits, are a common cause of severe CHI. nih.govnih.gov Research using Exendin (9-39) has provided significant insights into the mechanisms underlying hyperinsulinism, particularly in models mimicking the KATP-deficient state.
Investigation of Congenital Hyperinsulinism (e.g., SUR-1−/− Mice)
The SUR-1−/− mouse model closely mimics the human condition of KATP-deficient CHI, exhibiting fasting hypoglycemia and impaired glucose tolerance. nih.govnih.gov Studies in SUR-1−/− mice have demonstrated that Exendin (9-39) can correct fasting hypoglycemia. nih.govnih.govresearchgate.net Treatment with Exendin (9-39) in these mice resulted in significantly higher fasting blood glucose levels compared to vehicle-treated mice, reaching levels comparable to wild-type littermates. nih.govnih.govresearchgate.net This effect was observed without negatively impacting glucose tolerance or insulin sensitivity in the SUR-1−/− mice. nih.govnih.govresearchgate.net These findings suggest a key role for GLP-1 and its receptor in the control of insulin secretion in this specific mouse model of CHI. diabetesjournals.org
Mechanistic Studies of Hypoglycemia Correction
The mechanism by which Exendin (9-39) corrects hypoglycemia in SUR-1−/− mice involves a direct effect on pancreatic β-cells and the inhibition of insulin secretion. nih.govnih.govresearchgate.net In isolated SUR-1−/− islets, which exhibit abnormally increased amino acid-stimulated insulin secretion, Exendin (9-39) was shown to block this heightened secretion. nih.govresearchgate.net Furthermore, Exendin (9-39) significantly decreased basal and amino acid-stimulated cAMP levels in isolated SUR-1−/− islets. nih.govresearchgate.net This reduction in cAMP mirrors the impact of Exendin (9-39) on insulin secretion in these islets. nih.gov These data suggest that cAMP plays a crucial role in KATP-independent insulin secretion and that the GLP-1 receptor is constitutively active in SUR-1−/− β-cells. nih.govresearchgate.net By lowering intracellular cAMP accumulation, Exendin (9-39) inhibits insulin secretion despite elevated calcium levels in these cells. nih.gov This normalization of the abnormal insulin secretion pattern is considered responsible for the correction of hypoglycemia in the absence of functional KATP channels. nih.gov
Obesity and Diabetes Mellitus Models
Exendin (9-39) has also been employed in models of obesity and diabetes mellitus to investigate the contribution of endogenous GLP-1 to metabolic abnormalities.
Cellular Survival and Cytoprotection Studies
Research has also explored the role of GLP-1 signaling in pancreatic islet cell survival, particularly in the context of lipotoxicity.
Pancreatic Islet Lipotoxicity and Apoptosis Research
Lipotoxicity, often induced by elevated levels of free fatty acids like palmitate, contributes to pancreatic β-cell dysfunction and apoptosis, playing a significant role in the pathogenesis of type 2 diabetes. nih.govspandidos-publications.comnih.gove-jcpp.org Studies investigating the effects of altering GLP-1 receptor signaling have provided insights into its role in protecting islets against lipotoxicity. Inhibition of GLP-1 receptor signaling using Exendin (9-39) has been shown to exacerbate the detrimental effects of palmitate on pancreatic islet cells. nih.govspandidos-publications.comnih.gov In isolated islets exposed to palmitate, treatment with Exendin (9-39) further decreased cell viability and increased apoptosis levels. nih.govspandidos-publications.com Exendin (9-39) also caused a stronger inhibition of the β cell-specific transcription factor pancreatic duodenal homeobox 1 (PDX1) in the presence of palmitate. nih.govspandidos-publications.comnih.gov These results suggest that the intra-islet GLP-1 system acts as a self-defense mechanism to enhance β-cell survival against lipid overload. nih.govspandidos-publications.comnih.gov The activation of this system appears to ameliorate the detrimental effects of palmitate. nih.govspandidos-publications.com
Cardioprotection Studies (e.g., Ischemia-Reperfusion Injury)
Research into cardioprotection has utilized Exendin (9-39) to understand the role of GLP-1R in protecting the heart from ischemia-reperfusion (I/R) injury. Studies have shown that GLP-1 can directly protect the heart against I/R injury, and this protection appears to be mediated, at least in part, through GLP-1 receptor activation. diabetesjournals.orgmdpi.comahajournals.org
In isolated perfused rat hearts subjected to regional ischemia followed by reperfusion, GLP-1 significantly reduced infarction size. diabetesjournals.org This protective effect was completely abolished when Exendin (9-39), a specific GLP-1 receptor inhibitor, was administered concomitantly with GLP-1. diabetesjournals.org This finding strongly suggests that the cardioprotection afforded by GLP-1 in this model is dependent on GLP-1R activation. The mechanism appears to involve the activation of prosurvival signaling pathways, such as the PI3K and p44/42 mitogen-activated protein kinase pathways, as inhibitors of these kinases also abolished the protective effect of GLP-1. diabetesjournals.org
However, some research indicates that while Exendin (9-39) can block the effects of GLP-1R agonists, the cardioprotective effects of other GLP-1 metabolites, such as GLP-1(9-36)amide, may not be entirely dependent on the classical GLP-1R and are not always affected by Exendin (9-39) blockade. mdpi.comfrontiersin.org This suggests the potential involvement of alternative or additional mechanisms in the cardioprotective actions of certain GLP-1-related peptides.
Exendin (9-39) has also been used to investigate the role of GLP-1 in remote ischemic conditioning (RIc), a phenomenon where brief periods of ischemia in one organ protect a distant organ from subsequent prolonged ischemia. nih.gov Studies in rats have shown that GLP-1R blockade with Exendin (9-39) abolished the cardioprotection induced by remote ischemic pre- or perconditioning, suggesting that GLP-1 functions as a humoral factor in this protective mechanism, requiring intact vagal innervation and GLP-1R-mediated signaling. nih.gov
Renal Ischemia-Reperfusion Injury Models
Exendin (9-39) has been employed in studies investigating renal ischemia-reperfusion injury (IRI). Similar to cardioprotection research, it is used to discern the GLP-1R-dependent effects in the context of kidney damage following interrupted blood flow.
In a study examining the protective effects of liraglutide (B1674861), a GLP-1R agonist, on lethal renal IRI in mice, the administration of Exendin (9-39) before liraglutide partially reversed the protective effect of liraglutide on renal IRI. nih.gov This indicates that the beneficial effects of liraglutide in this model are, at least in part, mediated through GLP-1R activation. The study also suggested that this protection is related to the inhibition of HMGB1 nuclear-cytoplasmic translocation and release. nih.gov
Another study investigating the effect of berberine (B55584) on renal IRI in rats used Exendin (9-39) to explore the involvement of GLP-1R. spandidos-publications.comnih.gov While berberine treatment improved renal function and reduced injury markers, the co-administration of Exendin (9-39) was part of an experimental group design to understand the mechanisms involved, although the specific impact of Exendin (9-39) on berberine's effects in this context requires detailed examination of the study's results. spandidos-publications.comnih.gov
Research using dipeptidyl peptidase-4-deficient (DPP4D) rats, which have higher levels of endogenous GLP-1, in a kidney IRI model also utilized Exendin (9-39). oncotarget.com The study observed that in DPP4D rats subjected to kidney IRI, treatment with Exendin (9-39) influenced markers of renal function and GLP-1R expression, suggesting its utility in dissecting the role of elevated endogenous GLP-1 and GLP-1R activation in the context of renal injury. oncotarget.com
These studies highlight the use of Exendin (9-39) as a pharmacological tool to investigate the contribution of GLP-1R signaling in the pathophysiology of renal IRI and the protective effects of GLP-1R agonists or other therapeutic interventions.
GLP-1 Receptor Imaging Research Tool
Exendin (9-39) has been explored as a potential research tool for imaging the GLP-1 receptor, particularly in the context of visualizing and quantifying beta-cell mass, which is relevant in diabetes research. nih.govnih.gov The rationale for using GLP-1R ligands for imaging is the high expression of these receptors on pancreatic beta cells and in certain tumors like insulinomas. mdpi.comsnmjournals.org
Utility for Receptor Localization and Quantification in Research Settings
Radiolabeled Exendin (9-39) has been synthesized and evaluated for its potential in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging. nih.govnih.govfrontiersin.orgresearchgate.net The aim is to utilize its binding affinity to the GLP-1 receptor for non-invasive visualization and quantification of GLP-1R-expressing tissues. nih.govsnmjournals.org
Studies have reported the synthesis and evaluation of 18F-labeled Exendin (9-39) for PET imaging of pancreatic beta-cell mass in rats. nih.govnih.govresearchgate.net While the peptide was successfully labeled, the results regarding its specific binding and correlation with beta-cell mass have been mixed. nih.govresearchgate.net Some studies using labeled Exendin (9-39) derivatives have shown reasonable affinity to GLP-1R in vitro. frontiersin.org
Ex vivo fluorescence imaging studies using Exendin (9-39)-Cy5.5 in mice demonstrated preferential binding to pancreatic tissue compared to the liver, indicating its ability to target GLP-1R in this organ. nih.gov
Despite some promising in vitro and ex vivo results regarding GLP-1R binding, the utility of radiolabeled Exendin (9-39) for in vivo imaging and quantification in research settings is influenced by several factors, including the specific labeling strategy and the inherent characteristics of the antagonist.
Limitations as an Imaging Probe Due to Internalization Dynamics
A significant limitation of Exendin (9-39) as an imaging probe for GLP-1R, particularly in comparison to GLP-1R agonists, is its internalization dynamics. GLP-1 receptor agonists, such as exendin-4 (B13836491), induce rapid internalization of the receptor-ligand complex after binding. turkupetcentre.netnih.gov This internalization is crucial for the retention of the radiotracer within the target cells, leading to higher and more sustained uptake, which is desirable for imaging and quantification. turkupetcentre.netnih.gov
In contrast, Exendin (9-39), being a GLP-1R antagonist, does not induce significant receptor internalization upon binding. turkupetcentre.netnih.gov Studies comparing radiolabeled Exendin (9-39) with radiolabeled exendin-4 have shown that while agonists exhibit fast internalization kinetics and sustained tumor uptake, the antagonist Exendin (9-39) shows minimal internalization and low, transient uptake in GLP-1R expressing tissues. mdpi.comnih.gov
For example, a study comparing radioiodinated exendin-4 agonist with radioiodinated Exendin (9-39) antagonist in Ins-1E cells (expressing rat GLP-1R) found that the agonist showed fast internalization, while the antagonist did not internalize. nih.gov In vivo studies in mice bearing Ins-1E xenografts showed that the Exendin (9-39) derivative had low and transient tumor uptake, unlike the exendin-4 agonist which demonstrated excellent binding properties and tumor uptake. nih.gov
This lack of significant internalization limits the retention of radiolabeled Exendin (9-39) within GLP-1R-expressing cells, potentially leading to lower signal intensity and reduced contrast in imaging studies, making it less suitable for quantitative imaging of receptor density or beta-cell mass compared to agonist-based probes. snmjournals.orgresearchgate.netsnmjournals.org Some radiolabeled variants of Exendin (9-39) have been reported to have suboptimal binding capacity and low tumor uptake, further limiting their utility as imaging agents. mdpi.com
Moreover, the site of radiolabeling on the Exendin (9-39) molecule can also impact its binding specificity and imaging potential. researchgate.net For instance, labeling at the Lys27 residue has been suggested to potentially reduce binding affinity, affecting the specific binding to GLP-1R. researchgate.net
Therefore, while Exendin (9-39) is a valuable tool for pharmacological studies investigating GLP-1R function, its characteristics as a non-internalizing antagonist present significant limitations for its application as a highly effective imaging probe for the quantitative assessment of GLP-1 receptor expression or beta-cell mass in vivo.
Methodological Considerations and Experimental Design with Exendin 9 39
Specificity as a GLP-1 Receptor Antagonist
Exendin (9-39) functions as a competitive antagonist at the GLP-1 receptor. tocris.comnih.gov It binds to the GLP-1R, thereby preventing the binding and action of endogenous GLP-1 and exogenous GLP-1R agonists. nih.govdiabetesjournals.org Its antagonistic activity has been demonstrated in various systems, including the inhibition of GLP-1-induced cAMP production and insulin (B600854) release in vitro. tocris.com Studies have shown that Exendin (9-39) can block the effects of GLP-1 and Exendin-4 (B13836491) in cell lines expressing the GLP-1R. researchgate.net The reported IC₅₀ values for Exendin (9-39) blocking GLP-1 and Exendin-4 action in HEK293-GLP-1R cells were 17 nM and 47 nM, respectively. researchgate.net
Evaluation of Potential Off-Target Receptor Interactions (e.g., GIP Receptor)
While Exendin (9-39) is considered a specific GLP-1R antagonist, it is important to consider potential off-target interactions in experimental design. Research indicates that Exendin (9-39) primarily acts on the GLP-1R and does not alter GIP-stimulated insulin secretion in humans. nih.govnih.gov However, some studies suggest that at high concentrations or in specific contexts, Exendin (9-39) might exert effects not solely attributable to GLP-1R blockade. For instance, one study noted that Exendin (9-39) did not alter GIP-stimulated insulin secretion, supporting its specificity for GLP-1R over the GIP receptor. nih.govnih.gov Conversely, other research has suggested the possibility of non-specific effects, noting that Exendin (9-39) antagonized cAMP production and insulin release stimulated by glucose-dependent insulinotropic polypeptide (GIP) in some contexts, and that it could cause concentration-dependent vasorelaxation. oup.com Another study using isolated human islets from diabetic donors found that pretreatment with Exendin-(9,39) did not alter integrated insulin secretion in response to hyperglycemia, suggesting complex interactions or context-dependent effects. diabetesjournals.org These findings highlight the importance of including appropriate controls and potentially evaluating off-target activity, particularly at higher concentrations of Exendin (9-39), to ensure that observed effects are indeed due to GLP-1R antagonism.
Comparative Studies with GLP-1 Agonists and Other Antagonists
Comparative studies involving Exendin (9-39), GLP-1 agonists (such as native GLP-1 or Exendin-4), and potentially other receptor antagonists are fundamental for characterizing its activity and delineating the role of GLP-1 signaling. Experiments often involve administering Exendin (9-39) in the presence or absence of GLP-1 or GLP-1 agonists to demonstrate its ability to block their effects. For example, studies in humans have shown that Exendin (9-39) dose-dependently reduced the insulinotropic action of GLP-1. nih.govnih.gov
The use of both agonists and antagonists in parallel allows for a comprehensive understanding of the GLP-1 system. Studies comparing Exendin (9-39) with GLP-1 agonists like Exendin-4 in different models, such as pancreatic beta-cells or insulinomas, have revealed species-dependent differences in binding affinity, emphasizing the need for model selection relevant to the research question. nih.gov For instance, while 125I-Bolton-Hunter-Exendin (9-39) labeled mouse pancreatic beta-cells and insulinomas with high affinity, its affinity was significantly lower in human pancreatic beta-cells and insulinomas compared to the agonist 125I-GLP-1(7-36)amide. nih.gov
Selection and Utilization of In vitro and In vivo Experimental Models
The choice of experimental model is critical when studying Exendin (9-39). Both in vitro and in vivo models are widely used, each offering distinct advantages.
In vitro models, such as isolated cells or cell lines expressing the GLP-1 receptor, are valuable for mechanistic studies. These models allow for controlled environments to investigate the direct effects of Exendin (9-39) on GLP-1R binding, signaling pathways (e.g., cAMP production), and cellular responses like insulin secretion. Studies using rat insulinoma cells (INS-1) and human pancreatic exocrine cells (PANC-1) demonstrated preferential binding of Exendin (9-39) to insulinoma cells expressing GLP-1R. nih.gov Perifused isolated human islets have also been used to assess the effects of Exendin (9-39) on insulin secretion. diabetesjournals.org
In vivo models, including rodents (e.g., rats and mice) and human subjects, are essential for evaluating the systemic effects of Exendin (9-39) and its impact on glucose homeostasis, hormone secretion, and other physiological parameters in a complex biological system. Studies in healthy human volunteers have utilized Exendin (9-39) infusions to investigate its effects on glucose disposal, insulin release, and glucagon (B607659) release during euglycemia and hyperglycemia. nih.govnih.govjci.org Mouse models, such as ob/ob mice or those with congenital hyperinsulinism, have been employed to study the effects of chronic Exendin (9-39) administration on glucose tolerance and insulin secretion. bioscientifica.comdiabetesjournals.org When using in vivo models, considerations such as the route of administration (e.g., intravenous infusion, subcutaneous infusion) and the duration of treatment are important aspects of experimental design. jci.orgbioscientifica.comdiabetesjournals.orgnih.gov
Considerations for Delineating Endogenous GLP-1 Function
Experimental designs aimed at delineating endogenous GLP-1 function often involve administering Exendin (9-39) during conditions that stimulate endogenous GLP-1 release, such as during a meal tolerance test or glucose challenge. diabetesjournals.orgnih.govglucagon.com Comparing physiological responses (e.g., plasma glucose, insulin, glucagon levels) in the presence and absence of Exendin (9-39) allows researchers to quantify the impact of endogenous GLP-1 signaling. Studies in humans have shown that Exendin (9-39) infusion can attenuate postprandial insulin secretion and increase glucagon levels, highlighting the role of endogenous GLP-1 in these responses. glucagon.com Furthermore, Exendin (9-39) has been used to investigate the contribution of endogenous GLP-1 to the incretin (B1656795) effect. bioscientifica.com
Future Research Directions for Exendin 9 39
Further Elucidation of Receptor Signaling Biases and Constitutive Activity
While exendin (9-39) is primarily characterized as a GLP-1R antagonist, research indicates that the GLP-1 receptor can exhibit constitutive activity, meaning it can have a basal level of activity even in the absence of a bound ligand. oup.comoup.com Exendin (9-39) has been shown to act as an inverse agonist at the murine GLP-1 receptor, reducing this basal level of activity and subsequently decreasing glucose-dependent insulin (B600854) secretory activity. oup.com
Further research is needed to fully elucidate the extent and physiological relevance of GLP-1 receptor constitutive activity across different tissues and species. Investigating how exendin (9-39) interacts with the receptor to modulate this basal activity, and whether this involves specific signaling pathways (signaling bias), remains an important area. Studies have already begun to characterize signaling bias at the GLP-1 receptor induced by different ligands, including modified peptides and small molecules, highlighting the complexity of GLP-1R signaling beyond simple on/off switching. diabetesjournals.orgbiorxiv.orgnih.gov Future studies utilizing exendin (9-39) can help dissect the specific signaling pathways that are constitutively active and how their modulation by antagonists or inverse agonists impacts cellular function.
Exploration of Novel Physiological Roles and Interacting Systems
Exendin (9-39) has been instrumental in demonstrating the importance of GLP-1 in glucose homeostasis, particularly its role in postprandial glucose control and insulin secretion. oup.comnih.gov However, the GLP-1 receptor is expressed in various tissues beyond the pancreatic beta cells, including the brain, heart, kidney, adipose tissue, and immune cells, suggesting broader physiological roles for GLP-1 signaling. biorxiv.org
Future research utilizing exendin (9-39) as a pharmacological tool can help uncover novel physiological roles of endogenous GLP-1 in these diverse systems. For instance, studies have already used exendin (9-39) to investigate the role of central GLP-1R signaling in regulating feeding behavior and energy expenditure. nih.govnih.gov Further exploration is needed to understand the interplay between GLP-1 signaling and other hormonal or neural systems, and how disrupting this interaction with exendin (9-39) impacts complex physiological processes. The observation that exendin (9-39) can induce the secretion of other L cell products, such as peptide YY, glucagon-like peptide-2, oxyntomodulin, and glicentin, also warrants further investigation to understand the full scope of its indirect effects. researchgate.net
Development of Advanced Research Probes Based on Antagonist Scaffolds
Exendin (9-39)'s high affinity for the GLP-1 receptor makes it a valuable scaffold for developing advanced research probes. nih.gov Radiolabeling exendin (9-39) has been explored for imaging GLP-1R expression, particularly in pancreatic beta cells, which could be useful for assessing beta-cell mass in conditions like diabetes. nih.gov
Future research can focus on developing novel exendin (9-39)-based probes with improved properties, such as enhanced specificity, increased half-life, or the ability to visualize specific aspects of receptor function, such as internalization or signaling pathway activation. Modifications to the exendin (9-39) peptide sequence or the conjugation of fluorescent or radioactive labels at specific sites could lead to the development of more precise and informative tools for studying GLP-1R biology in vitro and in vivo. nih.gov Additionally, the development of non-peptidic small molecule antagonists based on insights gained from exendin (9-39) could offer advantages in terms of stability, bioavailability, and potential for novel research applications. preprints.org
Q & A
Q. What is the molecular mechanism by which Exendin (9-39) antagonizes GLP-1 receptor activity, and how is this validated experimentally?
Exendin (9-39) acts as a competitive antagonist of GLP-1 receptors by binding to the receptor’s extracellular domain, thereby blocking the stimulatory effects of GLP-1 (7-36) and Exendin-4 on cAMP production. Methodologically, this is demonstrated using pancreatic acini or cell lines transfected with GLP-1 receptors, where cAMP levels are measured via radioimmunoassays or FRET-based biosensors after co-administration of Exendin (9-39) with agonists like Exendin-4. Dose-response curves (e.g., IC₅₀ ≈ 20 nM in guinea pig pancreatic cells) confirm its inhibitory potency .
Q. How does Exendin (9-39) modulate glucose homeostasis in preclinical models of hypoglycemia?
In post-bariatric surgery hypoglycemia models, Exendin (9-39) is administered via subcutaneous osmotic pumps (e.g., 150 pmol/kg/min in mice) to suppress GLP-1-mediated insulin hypersecretion. Glucose tolerance tests (GTTs) and hyperinsulinemic-euglycemic clamps are used to quantify insulin sensitivity and β-cell function. Studies show it normalizes fasting glucose without impairing nutrient-stimulated insulin secretion, validated by plasma insulin ELISA and continuous glucose monitoring .
Advanced Research Questions
Q. How do contradictory findings on Exendin (9-39)'s cardiovascular effects inform experimental design?
Exendin (9-39) exhibits context-dependent effects on blood pressure (BP): it antagonizes GLP-1-induced BP elevation in rats but increases BP in cisplatin-treated ferrets. Key variables include dosage (e.g., 1 µg vs. 5 µg IV), administration route (intravenous vs. intracerebroventricular), and comorbidities (e.g., chemotherapy-induced vascular toxicity). Methodologically, radiotelemetry in conscious animals captures real-time hemodynamic changes, while co-administration with cisplatin requires controls for drug interactions. Contradictions highlight the need for species-specific models and pharmacokinetic profiling of Exendin (9-39) accumulation .
Q. What strategies optimize Exendin (9-39) as a biomarker for pancreatic β-cell mass (BCM) imaging?
Radiolabeling Exendin (9-39) with ¹⁸F or ¹¹¹In involves conjugating chelators (e.g., HYNIC) or fluorobenzaldehyde via hydrazone linkages, followed by HPLC purification. In vivo PET/SPECT imaging in rats validates pancreatic uptake specificity, with blocking studies using excess unlabeled Exendin (9-39) to confirm receptor-mediated binding. Challenges include minimizing renal clearance and improving tumor-to-background ratios in insulinoma models .
Q. How is Exendin (9-39) used to dissect GLP-1 receptor signaling in emesis studies?
In cisplatin-induced emesis models (ferrets or Suncus murinus), Exendin (9-39) is infused continuously via osmotic pumps (160 µg/kg) to assess acute vs. delayed-phase vomiting. c-Fos immunohistochemistry in brainstem nuclei (e.g., dorsal vagal complex) quantifies neuronal activation. Concurrent telemetry monitors gastric myoelectric activity (GMA) and cardiovascular parameters to differentiate central vs. peripheral GLP-1 effects. Statistical analysis includes ANOVA for time-matched emesis frequency and Kaplan-Meier survival curves .
Q. Why does Exendin (9-39) exhibit poor tumor retention in GLP1R imaging, and how is this addressed?
Unlike agonists (e.g., Exendin-4), Exendin (9-39) lacks receptor internalization, reducing tumor accumulation. Conjugation to cell-penetrating peptides (e.g., penetratin) enhances cellular uptake and retention in GLP1R-positive tumors (e.g., INS-1 xenografts). Flow cytometry and confocal microscopy validate internalization efficiency, while SPECT imaging with ¹¹¹In-labeled conjugates demonstrates improved tumor-to-muscle ratios. This approach enables antagonist-based imaging without receptor activation .
Q. Methodological Considerations
- Dosage Validation : Quantify plasma Exendin (9-39) levels via ELISA (cross-reactive with Exendin-4 C-terminal epitopes) to ensure pharmacodynamic relevance .
- Control Experiments : Use GLP-1R knockout models or receptor-saturating doses of agonists to confirm antagonist specificity .
- Statistical Power : For behavioral studies (e.g., emesis), pre-trial power analysis ensures adequate sample sizes to detect ≥50% reduction in vomiting episodes .
Q. Data Contradictions & Resolution
- Blood Pressure Variability : Differences in cisplatin-induced vascular injury vs. healthy models necessitate separate experimental arms for cardiovascular toxicity .
- Receptor Internalization : Use fluorescence-tagged Exendin (9-39) variants to visualize trafficking disparities between agonists and antagonists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
